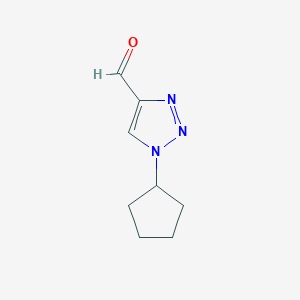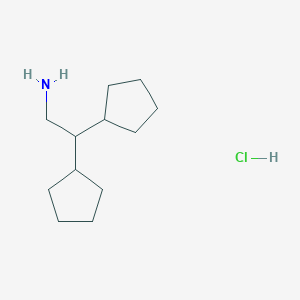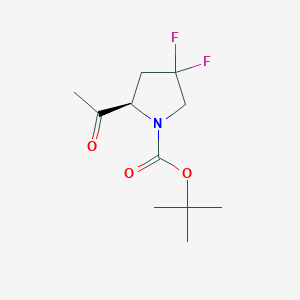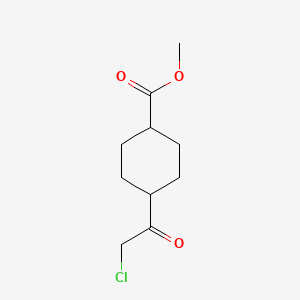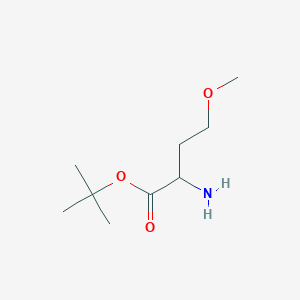
Tert-butyl 2-amino-4-methoxybutanoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Tert-butyl 2-amino-4-methoxybutanoate: is an organic compound with the molecular formula C9H19NO3 It is a derivative of butanoic acid and is characterized by the presence of a tert-butyl group, an amino group, and a methoxy group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 2-amino-4-methoxybutanoate typically involves the esterification of 2-amino-4-methoxybutanoic acid with tert-butyl alcohol. The reaction is usually catalyzed by an acid such as sulfuric acid or a base such as sodium hydroxide. The reaction conditions often include refluxing the reactants in an appropriate solvent like toluene or dichloromethane to facilitate the esterification process.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of zeolite catalysts can also be employed to improve the selectivity and rate of the reaction. The product is typically purified through distillation or recrystallization to achieve the desired purity levels.
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: Tert-butyl 2-amino-4-methoxybutanoate can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of aldehydes or carboxylic acids.
Reduction: The amino group in the compound can be reduced to form primary amines.
Substitution: The compound can participate in nucleophilic substitution reactions, where the methoxy group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles like halides (Cl-, Br-) or other functional groups can be used under basic or acidic conditions.
Major Products Formed:
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of primary amines.
Substitution: Formation of substituted butanoates with different functional groups.
Wissenschaftliche Forschungsanwendungen
Chemistry: Tert-butyl 2-amino-4-methoxybutanoate is used as an intermediate in the synthesis of various organic compounds. It serves as a building block in the preparation of pharmaceuticals and agrochemicals.
Biology: In biological research, this compound is used to study enzyme-substrate interactions and as a substrate in enzymatic assays.
Industry: In the industrial sector, this compound is used in the production of polymers and resins. It also finds applications in the manufacture of specialty chemicals and additives.
Wirkmechanismus
The mechanism of action of tert-butyl 2-amino-4-methoxybutanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The amino group can form hydrogen bonds with active sites of enzymes, facilitating catalytic reactions. The methoxy group can participate in hydrophobic interactions, enhancing the compound’s binding affinity to its targets. The tert-butyl group provides steric hindrance, influencing the compound’s reactivity and selectivity.
Vergleich Mit ähnlichen Verbindungen
- Tert-butyl 4-amino-2-methoxybutanoate
- Tert-butyl 2-amino-4-hydroxybutanoate
- Tert-butyl 2-amino-4-methylbutanoate
Comparison:
- Tert-butyl 4-amino-2-methoxybutanoate: Similar structure but with the amino and methoxy groups at different positions. This positional isomer may exhibit different reactivity and biological activity.
- Tert-butyl 2-amino-4-hydroxybutanoate: Contains a hydroxyl group instead of a methoxy group, leading to different chemical properties and potential applications.
- Tert-butyl 2-amino-4-methylbutanoate: Contains a methyl group instead of a methoxy group, affecting its hydrophobicity and reactivity.
Uniqueness: Tert-butyl 2-amino-4-methoxybutanoate is unique due to the presence of both an amino group and a methoxy group, which confer distinct chemical and biological properties. Its specific structure allows for versatile applications in various fields of research and industry.
Eigenschaften
Molekularformel |
C9H19NO3 |
|---|---|
Molekulargewicht |
189.25 g/mol |
IUPAC-Name |
tert-butyl 2-amino-4-methoxybutanoate |
InChI |
InChI=1S/C9H19NO3/c1-9(2,3)13-8(11)7(10)5-6-12-4/h7H,5-6,10H2,1-4H3 |
InChI-Schlüssel |
WJLDSEGXLTUEPU-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)OC(=O)C(CCOC)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


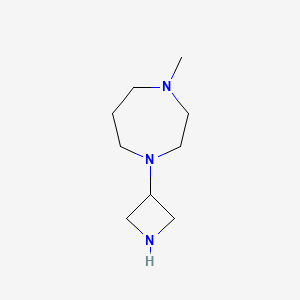

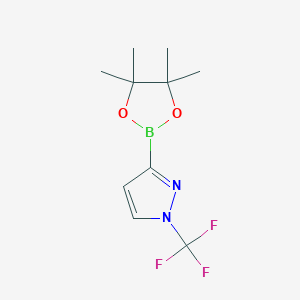

![(2-Aminospiro[3.5]nonan-7-yl)methanol hydrochloride](/img/structure/B13564877.png)
